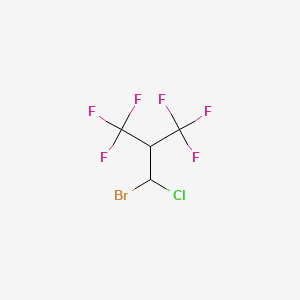
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is an organic compound that belongs to the class of halogenated alkanes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propane backbone. The trifluoromethyl group and the trifluoropropane structure contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution with bromine and chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
化学反应分析
Types of Reactions
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Formation of new compounds with different functional groups.
Elimination Products: Formation of alkenes and other unsaturated compounds.
Oxidation and Reduction Products: Formation of alcohols, ketones, or alkanes.
科学研究应用
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogenated groups into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules.
相似化合物的比较
Similar Compounds
- 3-Bromo-3-chloro-2-(difluoromethyl)-1,1,1-trifluoropropane
- 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-difluoropropane
- 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-tetrafluoropropane
Uniqueness
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is unique due to its specific combination of halogen atoms and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability, reactivity, and the ability to participate in a wide range of chemical reactions. The compound’s unique structure makes it valuable for various applications in research and industry.
生物活性
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane, also known as 2-bromo-3-chloro-1,1,1-trifluoropropane, is a halogenated organic compound with notable chemical properties that influence its biological activity. This compound is characterized by its trifluoromethyl group and multiple halogen substitutions, which significantly affect its reactivity and interaction with biological systems.
- Molecular Formula : C4H2BrClF6
- Molecular Weight : 279.406 g/mol
- Density : 1.77 g/cm³
- Boiling Point : 96.8 °C
- Flash Point : 12.3 °C
These properties suggest that the compound is a dense liquid at room temperature with potential volatility due to its low flash point.
The biological activity of this compound is primarily influenced by its halogenated structure. Halogenated compounds often exhibit unique interactions with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and potential bioaccumulation in organisms.
Toxicological Profile
Research indicates that halogenated hydrocarbons can exhibit various toxic effects, including:
- Neurotoxicity : Some studies suggest that halogenated compounds can disrupt neurotransmitter systems.
- Endocrine Disruption : These compounds may interfere with hormonal signaling pathways.
A notable study demonstrated that exposure to similar halogenated compounds resulted in altered gene expression related to stress response and metabolism in mammalian cell lines .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism .
- Ecotoxicology : A study on aquatic organisms revealed that exposure to this compound led to significant mortality rates among fish and crustaceans at concentrations above 10 μg/L. The mechanism was attributed to respiratory distress caused by membrane disruption .
Research Findings
A comprehensive review of the literature highlights several key findings regarding the biological activity of this compound:
属性
CAS 编号 |
885276-24-4 |
|---|---|
分子式 |
C4H2BrClF6 |
分子量 |
279.40 g/mol |
IUPAC 名称 |
2-[bromo(chloro)methyl]-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C4H2BrClF6/c5-2(6)1(3(7,8)9)4(10,11)12/h1-2H |
InChI 键 |
RIFWFSWIBVTEME-UHFFFAOYSA-N |
规范 SMILES |
C(C(Cl)Br)(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















